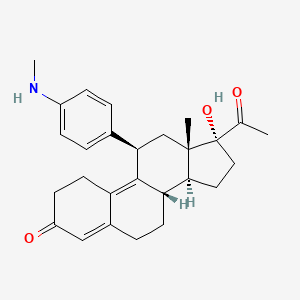

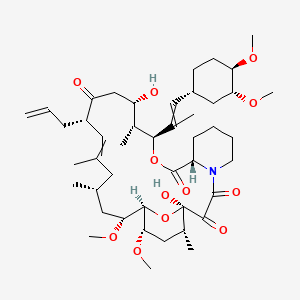

![molecular formula C₃₀H₅₂O₂Si B1141326 (3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol CAS No. 146177-15-3](/img/structure/B1141326.png)

(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol" involves multi-step chemical processes, including the use of tert-butyldimethylsilyl (TBDMS) protection groups to modify sterol molecules. For example, the synthesis of 3-sulfooxy-7-N-acetylglucosaminyl-24-amidated conjugates of 3β,7β-dihydroxy-5-cholen-24-oic acid demonstrates the complexity of synthesizing sterol derivatives. This process involves beta-d-N-acetylglucosaminidation, sulfation, and direct amidation steps, showcasing the intricate steps required to synthesize such molecules (Iida et al., 2006).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Metabolism Studies

- Chemical Synthesis in Disease Research : A study described the chemical synthesis of derivatives of 3beta-hydroxy-5-cholen-24-oic acid, which are major metabolites of bile acid found in patients with Niemann-Pick disease type C1 (Iida et al., 2006).

- Enzymatic Properties : Research on 3beta-hydroxysteroid oxidase from Streptomyces violascens showed its specificity for 3beta-hydroxysteroids, with significant implications for steroid biosynthesis and metabolism (Tomioka et al., 1976).

- Biosynthesis Mechanisms : A study examined the mechanism of introducing a C-5 double bond in cholesterol biosynthesis, which involved the dehydrogenation of cholest-7-en-3beta-ol to cholesta-5,7-dien-3beta-ol, highlighting the complexity of sterol metabolism (Reddy et al., 1976).

Biological Activity and Application

- Activation of Meiosis in Mouse Oocytes : A study found that certain sterols, including 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol, activate meiosis in mouse oocytes, which is significant for understanding reproductive biology (Ruan et al., 1998).

- Functional Discrimination of Sterols in Fungi : Research demonstrated that Phytophthora cactorum can metabolize and functionally discriminate between different sterols, providing insights into the role of sterols in the life cycle of fungi (Nes & Stafford, 1983).

Synthesis for Experimental Applications

- Synthesis of Deuterated Isotopomers : A study focused on synthesizing deuterated isotopomers of sterols for use as standards in biomedical studies (Ciuffreda et al., 2003).

- Polymethacrylate Synthesis : Research explored the anionic polymerization of trialkylsilyl-protected oligo(ethylene glycol) methacrylates, demonstrating the versatility of silyloxy derivatives in polymer chemistry (Ishizone et al., 2003).

Safety And Hazards

As with any chemical, appropriate safety precautions should be taken when handling this compound. While I couldn’t find specific safety information for this compound, general precautions for handling steroids and silyl-protected compounds should be followed5.

Zukünftige Richtungen

The future research directions would depend on the intended use of this compound. It could potentially be used as an intermediate in the synthesis of more complex steroid compounds, or for studying the biological activity of steroids3.

Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.

Eigenschaften

IUPAC Name |

(4R)-4-[(3S,9S,10R,13R,14R,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O2Si/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11-12,21,23,25-27,31H,9-10,13-20H2,1-8H3/t21-,23+,25-,26+,27+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVRDHODXFXHIG-GSLUGYJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

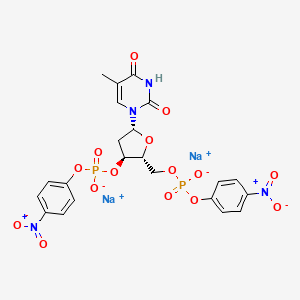

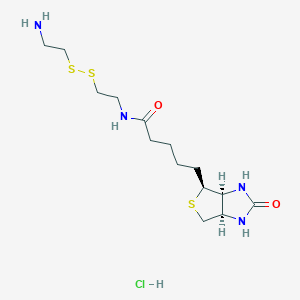

![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)

![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)